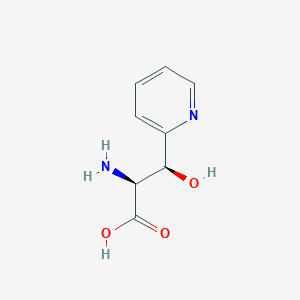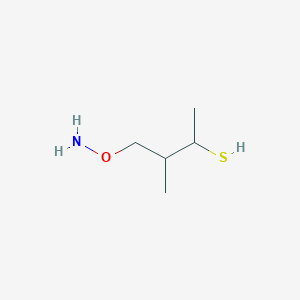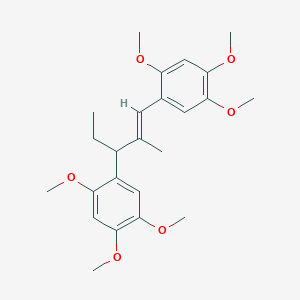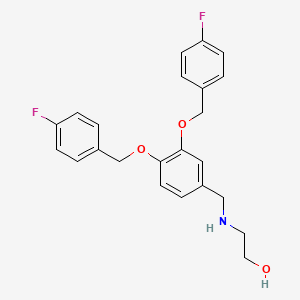
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral amino acid derivative that features a pyridine ring attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from a chiral precursor. The reaction conditions often include the use of protecting groups to ensure the selectivity of the reactions. For example, the use of tert-butyl groups can be employed to protect the amino and hydroxyl functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalytic processes, where enzymes are used to catalyze the reactions under mild conditions. This approach can be advantageous due to its high selectivity and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can yield a piperidine derivative .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate binding or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness
The uniqueness of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid lies in its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its positional isomers. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-3-1-2-4-10-5/h1-4,6-7,11H,9H2,(H,12,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
INRYMZVFTGJQJH-NKWVEPMBSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)[C@H]([C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)









![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)

